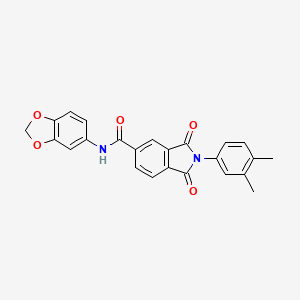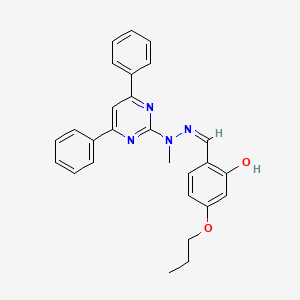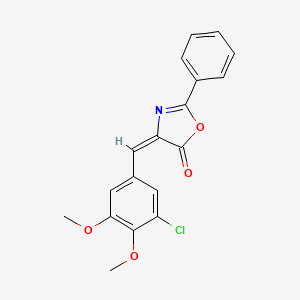
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as BIBX1382, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key target in cancer research.
Mechanism of Action
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a selective inhibitor of EGFR tyrosine kinase, which plays a key role in cancer cell proliferation and survival. By inhibiting EGFR tyrosine kinase, this compound prevents the activation of downstream signaling pathways that promote cancer cell growth and survival. This leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been found to inhibit the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK. This compound also induces cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its selectivity towards EGFR tyrosine kinase, which minimizes off-target effects. This compound has also been shown to have good pharmacokinetic properties, including oral bioavailability and good tissue distribution. However, one of the limitations of using this compound in lab experiments is its low solubility, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One potential direction is the development of novel analogs of this compound with improved pharmacokinetic properties and selectivity towards EGFR tyrosine kinase. Another direction is the investigation of this compound in combination with other targeted therapies for the treatment of cancer. Finally, the use of this compound in the treatment of other diseases, such as inflammatory disorders, is an area of potential future research.
Conclusion
This compound is a promising compound in cancer research due to its selective inhibition of EGFR tyrosine kinase and its potential therapeutic properties. The synthesis method of this compound involves several steps, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in cancer treatment and other disease areas.
Synthesis Methods
The synthesis of N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide involves several steps, including the condensation of 2,3-dimethoxybenzoic acid with 3,4-dimethylphenylacetic acid to form the corresponding acid chloride. This is then reacted with N-1,3-benzodioxol-5-amine to form the amide intermediate. The final step involves the cyclization of the amide intermediate to form this compound.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic properties in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated promising results in preclinical studies. This compound has been found to be effective in the treatment of various types of cancer, including lung cancer, breast cancer, and head and neck cancer.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-13-3-6-17(9-14(13)2)26-23(28)18-7-4-15(10-19(18)24(26)29)22(27)25-16-5-8-20-21(11-16)31-12-30-20/h3-11H,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYGSMWXTBPPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6098335.png)

![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B6098350.png)
![ethyl 2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6098351.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6098362.png)
![N-ethyl-6-(3-methoxy-1-piperidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6098365.png)
![2-(4-methoxyphenyl)-N-({1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6098368.png)
![4-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6098379.png)
![1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-{[4-(trifluoromethoxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B6098389.png)

![N-[4-(acetylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B6098395.png)
![2-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B6098402.png)

![2-{1-(2-fluorobenzyl)-4-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6098433.png)